molecular formula C8H13N3 B13119532 5-(tert-Butyl)pyridazin-3-amine

5-(tert-Butyl)pyridazin-3-amine

Cat. No.: B13119532
M. Wt: 151.21 g/mol
InChI Key: NBTCSBYQSRYVML-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyridazin-3-amine is a heterocyclic compound containing a pyridazine ring substituted with a tert-butyl group at the 5-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide for oxidation , reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(tert-Butyl)pyridazin-3-amine include other pyridazine derivatives such as pyridazinone and pyridazine-based agrochemicals .

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 5-position and the amine group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-tert-butylpyridazin-3-amine

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-10-5-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

NBTCSBYQSRYVML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1)N

Origin of Product

United States

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